2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine

Catalog No.
S747881
CAS No.
946715-90-8
M.F
C14H14ClNO
M. Wt
247.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine

CAS Number

946715-90-8

Product Name

2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine

IUPAC Name

2-(4-chloro-3-methylphenoxy)-5-methylaniline

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

InChI

InChI=1S/C14H14ClNO/c1-9-3-6-14(13(16)7-9)17-11-4-5-12(15)10(2)8-11/h3-8H,16H2,1-2H3

InChI Key

HLVFCXAJRVFZEA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)Cl)C)N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)Cl)C)N

Medicinal Chemistry

Application Summary: In medicinal chemistry, this compound has been utilized in the synthesis of novel Schiff bases with potential antibacterial and anthelmintic properties .

Methods of Application: The compound was reacted with ethylchloroacetate to yield an intermediate, which was then treated with hydrazine hydrate to produce acetohydrazide. This intermediate was further reacted with various aromatic furfural aldehydes to synthesize the Schiff bases .

Results: The synthesized compounds displayed a range of antibacterial activities, with one particular compound, 4k, showing promising activity against S. epidermidis and K. pneumoniae. The compounds also exhibited significant anthelmintic activity against two species of earthworms .

Organic Synthesis

Application Summary: In organic synthesis, the compound serves as a precursor for the development of boronic esters, which are valuable intermediates in various chemical transformations .

Methods of Application: The compound is used in catalytic protodeboronation of pinacol boronic esters, allowing for formal anti-Markovnikov hydromethylation of alkenes .

Results: The method enabled the formal total synthesis of complex molecules like δ-®-coniceine and indolizidine 209B, showcasing the versatility of the compound in synthetic applications .

Pharmacology

Application Summary: Pharmacologically, derivatives of this compound have been explored for their potential use in drug development, particularly as antibacterial agents .

Methods of Application: The pharmacological activity is assessed through in vitro screening against various bacterial strains, measuring the zone of inhibition to determine efficacy .

Results: The derivatives showed varying degrees of antibacterial activity, with some compounds demonstrating moderate to good efficacy against a range of Gram-positive and Gram-negative bacteria .

Biochemistry

Application Summary: In biochemistry, the compound’s derivatives are studied for their role in microbial infection control and treatment of helminthiasis .

Methods of Application: Biochemical assays are conducted to evaluate the antimicrobial and anthelmintic activities of the synthesized derivatives .

Results: The studies revealed that certain derivatives could be effective in controlling microbial infections and treating worm infestations, contributing to public health solutions .

Materials Science

Application Summary: In materials science, the compound is used in the synthesis of phenylboronic acids, which are important in the creation of new materials and polymers .

Methods of Application: The compound undergoes various chemical reactions to form phenylboronic acids, which are then utilized in polymer synthesis .

Results: The resulting materials exhibit unique properties that can be tailored for specific applications, such as in electronics or as sensors .

Analytical Chemistry

Application Summary: Analytical chemistry employs this compound in the development of analytical methods for the detection and quantification of various substances .

Methods of Application: The compound is used as a reagent or a standard in chromatographic and spectroscopic techniques to analyze different samples .

Results: The use of this compound in analytical methods has led to the accurate detection and measurement of various analytes, enhancing the precision of analytical results .

Environmental Science

Application Summary: This compound is used in environmental science to develop sensors for detecting pollutants and monitoring environmental quality.

Methods of Application: The compound’s derivatives are incorporated into sensor devices that react with specific pollutants, causing a measurable change in electrical signal or color .

Results: These sensors have been successful in detecting trace amounts of pollutants, providing real-time data for environmental monitoring and helping to ensure compliance with environmental regulations .

Agricultural Chemistry

Application Summary: In agricultural chemistry, the compound is explored for its potential as a growth regulator or pesticide, aiming to improve crop yields and protect against pests.

Methods of Application: The compound is applied to crops in controlled experiments to assess its efficacy as a growth regulator or its pesticidal properties against various agricultural pests .

Chemical Engineering

Application Summary: Chemical engineers utilize this compound in the design of process catalysts for industrial chemical reactions.

Methods of Application: The compound is used as a ligand in catalysts that facilitate chemical reactions, improving efficiency and selectivity in industrial processes .

Results: Catalysts containing this compound have shown improved reaction rates and yields, making them valuable for large-scale chemical production .

Nanotechnology

Methods of Application: The compound is used to stabilize and functionalize nanoparticles during their synthesis, controlling their size and properties .

Results: The synthesized nanoparticles exhibit unique characteristics, such as enhanced drug delivery capabilities and improved electrical conductivity, which are promising for various technological applications .

Pharmacokinetics

Application Summary: Pharmacokinetic studies involve this compound to understand its absorption, distribution, metabolism, and excretion (ADME) profiles for drug development.

Methods of Application: The compound is administered to animal models, and its concentration in different tissues is measured over time using analytical techniques .

Results: The ADME studies provide valuable data on the compound’s pharmacokinetic properties, informing dosage and delivery methods for potential drugs .

Computational Chemistry

Application Summary: Computational chemists use this compound in molecular modeling to predict its interactions with biological targets and its potential as a lead compound in drug discovery.

Methods of Application: The compound’s structure is analyzed using computational tools to simulate its binding to proteins and predict its biological activity .

Results: The simulations have identified potential binding sites and interactions, suggesting the compound’s suitability for further investigation as a therapeutic agent .

2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine is an organic compound categorized as a phenoxyamine. Its molecular formula is C14H14ClNO, and it features a chloro-substituted phenoxy group along with a methyl-substituted phenylamine group. This unique structure contributes to its potential applications in various fields, including chemistry and pharmacology, due to its interesting chemical properties and biological activities .

  • Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can convert it into reduced amine derivatives.
  • Substitution: The chloro group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in various substituted derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in neutral or acidic conditions.
  • Reduction: Sodium borohydride in methanol or ethanol.
  • Substitution: Nucleophiles in the presence of bases like sodium hydroxide.

Research indicates that 2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine exhibits significant biological activities. It has been investigated for its potential antimicrobial properties and anthelmintic effects. The compound's mechanism of action may involve interactions with specific enzymes or receptors, affecting biological pathways such as bacterial cell wall synthesis or membrane integrity disruption.

The synthesis of 2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and 5-methylphenylamine.
  • Etherification: The 4-chloro-3-methylphenol is reacted with an alkylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) to form 2-(4-chloro-3-methylphenoxy)-5-methylphenol.
  • Amination: The resulting phenoxy compound is subjected to amination using 5-methylphenylamine under suitable heating conditions with a catalyst like palladium on carbon.

2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine has several applications:

  • Chemistry: Serves as an intermediate for synthesizing more complex organic molecules.
  • Biology: Explored for potential antimicrobial and anthelmintic activities.
  • Medicine: Investigated for developing new pharmaceuticals with specific biological activities.
  • Industry: Utilized in producing herbicidal ionic liquids and other industrial chemicals .

Several compounds share structural similarities with 2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(4-Chloro-3-methylphenoxy)-4-methylphenylamineSimilar phenoxy and amine groupsDifferent substitution pattern on the phenyl ring
2-(3-Chloro-4-methylphenoxy)-5-methylphenylamineChlorine at a different positionPotentially altered biological activity due to substitution
2-(4-Bromo-3-methylphenoxy)-5-methylphenylamineBromine instead of chlorineMay exhibit different reactivity profiles

These compounds demonstrate variations in their chemical properties and biological activities, highlighting the uniqueness of 2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine in terms of its specific substitutions and resultant functionalities .

XLogP3

4.1

Dates

Modify: 2023-08-15

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